molecular formula C21H20ClFN4O B2514607 2-chloro-6-fluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide CAS No. 1797715-67-3

2-chloro-6-fluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide

Cat. No. B2514607
CAS RN: 1797715-67-3
M. Wt: 398.87
InChI Key: KPKQUEVBJYAQIA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the available resources .

Scientific Research Applications

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, potentially related to the structure of interest, have been synthesized, starting from specific pyridine-carbonitrile compounds. These compounds were subjected to molecular docking screenings targeting GlcN-6-P synthase. The docking results revealed moderate to good binding energies, indicating potential applications in targeted drug design and discovery. These compounds also exhibited antimicrobial and antioxidant activity, suggesting their utility in developing new therapeutic agents (Flefel et al., 2018).

Radioiodinated Benzamides for Melanoma

Radioiodinated benzamide derivatives have shown selective activity against melanotic melanoma, highlighting their potential in nuclear medicine for scintigraphic imaging. Benzamide derivatives conjugated with alkylating cytostatics were synthesized and tested for their targeting efficacy in melanoma cells. These studies indicate the possibility of using benzamide-based compounds for selective drug delivery in melanoma therapy, enhancing the efficacy of treatment (Wolf et al., 2004).

Intramolecular Hydrogen Bonding in Benzamides

Research has provided evidence for intramolecular hydrogen bonding in N-benzyl benzamides and N-(pyridin-2-ylmethyl) benzamides, contributing to our understanding of the structural and electronic characteristics of benzamide compounds. These findings can influence the design of benzamide-based molecules with tailored properties for various scientific and pharmaceutical applications (Du et al., 2009).

Fluorinated Benzamides and Antimicrobial Activity

Studies on fluoro and trifluoromethyl derivatives of benzamides have investigated their antifungal and antibacterial activities. Certain compounds exhibited high activity against fungi and Gram-positive microorganisms, with some activity noted against Gram-negative strains as well. These findings suggest the potential of fluorinated benzamides in developing new antimicrobial agents (Carmellino et al., 1994).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Future Directions

The future directions or potential applications of this compound are not specified in the available resources .

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O/c22-15-7-5-8-16(23)19(15)21(28)25-12-13-27-18-10-2-1-6-14(18)20(26-27)17-9-3-4-11-24-17/h3-5,7-9,11H,1-2,6,10,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKQUEVBJYAQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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